molecular formula C8H7BrN4O B1405565 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1427460-78-3

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B1405565
CAS No.: 1427460-78-3
M. Wt: 255.07 g/mol
InChI Key: VSZJTJAJZREQSZ-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1427460-78-3) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a bromine atom at the 8-position and a carbohydrazide (-CONHNH₂) functional group at the 6-position (Fig. 1). The molecular formula is C₈H₇BrN₄O, with a molecular weight of 255.07 g/mol . The bromine substituent enhances electrophilic reactivity, while the carbohydrazide group provides sites for hydrogen bonding and further derivatization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJTJAJZREQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity and subsequent biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which in turn influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have therapeutic effects, such as anticonvulsant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. Additionally, this compound can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can also affect its activity and function, as it interacts with different biomolecules in various subcellular environments.

Biological Activity

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring and a carbohydrazide functional group. Its molecular formula is C8H8BrN5OC_8H_8BrN_5O, with a molecular weight of approximately 258.09 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammatory pathways. For example, it can modulate the activity of kinases that are crucial for cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The exact IC50 values vary depending on the cell type and experimental conditions, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases involved in cancer pathways
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityInduces cell death in cancer cell lines (IC50 values < 150 μM)

Case Studies and Research Findings

  • Anticancer Potential : A study evaluated the cytotoxic effects of this compound on human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value below 150 μM, suggesting strong potential for development as an anticancer therapeutic agent .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with cellular pathways. It was found to disrupt key signaling mechanisms associated with tumor growth, providing insights into its potential use in targeted cancer therapies .
  • Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its versatility as a lead compound for antibiotic development.

Comparison with Similar Compounds

Structural Analogues

The following table compares 8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
8-Bromo-6-methylimidazo[1,2-a]pyridine 8-Br, 6-CH₃ 136117-93-6 C₈H₇BrN₂ Enhanced lipophilicity; used in drug intermediates
6-Chloro-8-bromoimidazo[1,2-a]pyridine 8-Br, 6-Cl N/A C₇H₄BrClN₂ Dual halogenation improves electrophilicity; synthetic precursor
8-Nitro-N'-(aryl)imidazo[1,2-a]pyridine-6-carbohydrazide 8-NO₂, 6-CONHNH₂, aryl substituents N/A Varies Nitro group enhances reactivity; explored in anticancer studies
6-Bromo-8-fluoroimidazo[1,2-a]pyridine 8-F, 6-Br 474709-06-3 C₇H₄BrFN₂ Fluorine improves metabolic stability; used in PET imaging probes
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 8-Br, 6-COOEt N/A C₁₀H₉BrN₂O₂ Ester group increases solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) substituents at the 8-position increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methyl (CH₃) groups enhance lipophilicity but reduce reactivity .
  • Carbohydrazide vs. Ester/Carboxylate : The carbohydrazide group (-CONHNH₂) enables hydrogen bonding and coordination with metal ions, making it suitable for chelation-based applications. Ethyl carboxylate derivatives (e.g., C10H9BrN2O2) are more lipophilic, favoring membrane permeability in drug design .

Yield Comparison :

  • 8-Bromo-6-carbohydrazide derivatives: 73–90% yield via optimized MCRs .
  • 6-Chloro-8-bromo derivatives: ~85% yield using NBS .
Spectroscopic and Physicochemical Properties
  • NMR Shifts: this compound: NH protons appear at δ 9.16–9.43 ppm (1H NMR), while aromatic protons resonate at δ 6.92–8.20 ppm . Nitro-Substituted Analogues: Additional NO₂ groups cause downfield shifts (e.g., δ 7.96–8.20 ppm for nitrobenzene protons) .
  • IR Stretches :

    • Carbohydrazide C=O: 1643–1660 cm⁻¹ .
    • Bromine C-Br: 550–600 cm⁻¹ (weak) .
  • Solubility: Carbohydrazide derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding . Methyl/ester derivatives are more soluble in non-polar solvents (e.g., chloroform) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

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